molecular formula C15H22O4 B14087789 Strobilactone A

Strobilactone A

Cat. No.: B14087789
M. Wt: 266.33 g/mol
InChI Key: ITJIJDWFGMAIKB-PKIAMQTDSA-N
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Description

Contextualization within Natural Products Chemistry and Discovery

Natural products have long been a vital source of inspiration for new therapeutic agents and biological probes. Within this vast chemical space, sesquiterpenoids, a class of C15 terpenoids, are known for their structural diversity and wide range of biological functions. Strobilactone A, with its characteristic drimane-type sesquiterpenoid lactone structure, is a prime example of the intricate molecules produced by fungi. mdpi.commdpi.comresearchgate.net It is primarily isolated from various fungal species, including those of the genus Aspergillus and the mushroom Strobilurus ohshimae. nih.govsmolecule.comresearchgate.net The discovery of this compound and its derivatives from marine-derived fungi further highlights the chemical diversity found in unique ecological niches. mdpi.comscribd.combiorxiv.org

Historical Perspective of Isolation and Initial Characterization

This compound was first isolated from the edible mushroom Strobilurus ohshimae. researchgate.netscribd.com Subsequent isolations were reported from various other fungal sources, including Aspergillus calidoustus and marine-derived Aspergillus species. nih.govsmolecule.comnih.gov The structure of this compound was elucidated through spectroscopic methods, revealing a complex molecular formula of C15H22O4. nih.govscribd.com Its unique structure features a lactone ring and multiple stereocenters, contributing to its distinct chemical properties and biological activity. smolecule.com

Significance of this compound as a Research Target in Chemical Biology

The significance of this compound in chemical biology stems from its diverse biological activities and its potential as a lead compound for drug discovery. washington.eduumich.edu Chemical biology seeks to understand and manipulate biological systems using chemical tools. washington.edurpi.edu this compound, with its demonstrated antifungal and cytotoxic properties, serves as a valuable tool for probing fungal biology and cancer cell proliferation. smolecule.comscribd.comnih.gov Its complex yet synthetically accessible structure also makes it an attractive target for the development of novel analogs with improved therapeutic potential. smolecule.com The study of its biosynthesis and total synthesis provides deeper insights into the enzymatic machinery of fungi and the principles of complex molecule construction. researchgate.netebsco.comquora.com

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C15H22O4 nih.gov
Molecular Weight 266.33 g/mol nih.gov
IUPAC Name (5R,5aS,9aS,9bS)-5,9b-dihydroxy-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydrobenzo[g] smolecule.combenzofuran-1-one nih.gov

Table 2: Compound Names Mentioned

Compound Name
(E)-6-(4′-hydroxy-2′-butenoyl)-strobilactone A
(E,E)-6-(6′,7′-dihydroxy-2′,4′-octadienoyl)-strobilactone A
2α,9α,11-trihydroxy-6-oxodrim-7-ene
Asperflavinoid A
Asperflavinoid B
Asperflavinoid D
Asperflavinoid E
Insuetolide A
Insuetolide C
Pereniporin A
Sesquiterpene ester
This compound
Strobilactone B
Ustusolate E
12-hydroxyalbrassitriol
(6-strobilactone A) ester of (E,E)-6-carbonyl-7-hydroxy-2,4-octadienoic acid
(6-strobilactone A) esters of (E,E)-6,7-dihydroxy-2,4-octadienoic acid
(this compound-6-yl) (2E,4E)-6,7-dihydroxyocta-2,4-dienoate
mono(6-strobilactone A) ester of (E,E)-2,4-hexadienedioic acid
3S-hydroxythis compound
6-epi-strobilactone A
Deoxyuvidin B
RES-1149-2
Ustusol A
Ustusol B
Ustusol D
Ustusol E
Ustusolate I
Ustusolate J
Versicolactone A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(5R,5aS,9aS,9bS)-5,9b-dihydroxy-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydrobenzo[g][2]benzofuran-1-one

InChI

InChI=1S/C15H22O4/c1-13(2)5-4-6-14(3)11(13)10(16)7-9-8-19-12(17)15(9,14)18/h7,10-11,16,18H,4-6,8H2,1-3H3/t10-,11+,14+,15+/m1/s1

InChI Key

ITJIJDWFGMAIKB-PKIAMQTDSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1[C@@H](C=C3[C@@]2(C(=O)OC3)O)O)(C)C

Canonical SMILES

CC1(CCCC2(C1C(C=C3C2(C(=O)OC3)O)O)C)C

Origin of Product

United States

Occurrence, Distribution, and Isolation Methodologies of Strobilactone a

Fungal Sources and Associated Microbial Genera

Isolation from Aspergillus Species

The genus Aspergillus is a well-documented source of Strobilactone A. It has been isolated from several species within this genus, often from strains derived from marine environments. For instance, Aspergillus insuetus (OY-207), a fungus isolated from the Mediterranean sponge Psammocinia sp., has been shown to produce this compound. nih.govresearchgate.netnih.gov Another species, Aspergillus calidoustus (TJ403-EL05), derived from wetland soil, has also been identified as a producer of this compound. nih.govkib.ac.cn Additionally, this compound has been reported from Aspergillus carneus and Aspergillus ustus. mdpi.comcjnmcpu.com In one study, a monoculture of the marine-derived fungus Aspergillus carneus KMM 4638 was found to produce this compound. mdpi.com

Isolation from Strobilurus ohshimae

This compound was notably isolated from the liquid culture of the edible mushroom Strobilurus ohshimae. researchgate.netcjnmcpu.comcapes.gov.br The organic extract of the culture liquid yielded this novel drimane (B1240787) sesquiterpenoid. capes.gov.br This discovery highlighted that macroscopic fungi, in addition to microfungi, are sources of this compound.

Other Fungal Producers of this compound

Beyond Aspergillus and Strobilurus, other fungi have been reported to produce this compound. While the primary focus of many studies has been on the aforementioned genera, the potential for other fungal species to synthesize this compound remains an area of ongoing research.

Marine-Derived Origins and Symbiotic Relationships

The marine environment is a rich source of novel chemical structures, and this compound is no exception. Its isolation from marine-derived fungi often points to symbiotic relationships with other marine organisms.

Association with Marine Sponges and Endophytic Fungi

This compound has been isolated from fungi that live in close association with marine sponges. nih.gov For example, the fungus Aspergillus insuetus (OY-207), which produces this compound, was isolated from the Mediterranean sponge Psammocinia sp. nih.govresearchgate.netnih.govmdpi.commdpi.com This suggests that the fungus is an endophyte, living within the tissues of the sponge. researchgate.net Similarly, Aspergillus ustus, another producer of drimane sesquiterpenoids, was isolated from the marine sponge Suberites domuncula. nih.govacgpubs.orgmdpi.com The fungus Aspergillus sp. RR-YLW-12, which also produces derivatives of this compound, was isolated from the red alga Rhodomela confervoides. acs.orgnih.gov

Isolation from Marine Microbial Cultures

The isolation of this compound is achieved through the cultivation of these marine-derived fungi in laboratory settings. The fungal strains are typically grown in liquid or solid culture media, and the resulting biomass and culture broth are then extracted to isolate the secondary metabolites. smolecule.comcapes.gov.br For example, this compound was isolated from the ethyl acetate (B1210297) extract of the culture medium of Aspergillus insuetus (OY-207). researchgate.netnih.gov

Advanced Isolation and Purification Techniques of this compound

The isolation of pure this compound from its natural sources is a complex process that relies on a sequence of advanced extraction and purification methodologies. The initial step typically involves the extraction of metabolites from the fungal culture (either liquid broth or solid-state fermentation) using an organic solvent, frequently ethyl acetate, which is effective at dissolving compounds of intermediate polarity like this compound. researchgate.netmdpi.comacgpubs.org Following extraction, the resulting crude mixture, which contains a multitude of compounds, must undergo extensive purification. This is achieved through the strategic application of various chromatographic and spectroscopic techniques designed to separate the target molecule based on its specific physicochemical properties. rroij.comhilarispublisher.com

Chromatographic Separations for Natural Product Enrichment

Chromatography is an indispensable tool for the separation of complex mixtures in natural product chemistry. libretexts.org The purification of this compound from crude extracts is typically accomplished through a multi-step chromatographic process, often beginning with column chromatography (CC). sdiarticle5.com

Researchers have successfully isolated this compound using a combination of different chromatographic methods. A common strategy involves:

Initial Fractionation: The crude ethyl acetate extract is first subjected to open column chromatography on a silica (B1680970) gel stationary phase. Elution is performed using a gradient of solvents with increasing polarity, for instance, a mixture of dichloromethane (B109758) and methanol, to separate the extract into several fractions. acgpubs.org

Further Purification: Fractions identified as containing this compound are then pooled and subjected to further purification steps. These often involve different types of chromatography to exploit various separation principles. One such method is chromatography over an ODS (octadecylsilanized silica gel) column, a type of reversed-phase chromatography where nonpolar compounds are retained more strongly. researchgate.net

Final Polishing: To achieve high purity, techniques like preparative thin-layer chromatography (TLC) or size-exclusion chromatography using materials like Sephadex LH-20 are employed. acgpubs.orgsdiarticle5.com High-performance liquid chromatography (HPLC), particularly on reversed-phase columns (e.g., C18), is a powerful, high-resolution technique used in the final stages to afford the pure compound. hilarispublisher.comagroparistech.fr

The specific combination of these techniques allows for the effective enrichment and ultimate isolation of this compound from its complex biological matrix.

Table 1: Documented Natural Sources and Isolation Methods for this compound

Natural Source (Fungus) Isolation Methodology Reference(s)
Strobilurus ohshimae Liquid culture filtrate extracted with EtOAc; purified by silica gel and ODS column chromatography. researchgate.net
Aspergillus ustus Fermentation broth extracted with EtOAc; purified via chromatographic methods. researchgate.netmdpi.com
Aspergillus flavipes Solid-state rice medium extracted with EtOAc; purified by open silica gel column chromatography, preparative TLC, and Sephadex LH-20. acgpubs.org
Aspergillus insuetus Fungal extract purified to isolate this compound and its derivatives. mdpi.com

Spectroscopic Methods for Structural Elucidation (Excluding Basic Compound Identification Data)

Once a pure sample of this compound is obtained, its chemical structure is determined using a suite of spectroscopic techniques. While basic data confirms identity, advanced applications of these methods are required to elucidate the complex three-dimensional architecture of the molecule, including its connectivity, relative stereochemistry, and absolute configuration. rroij.com

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. jchps.com For this compound, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HMQC/HSQC, HMBC, NOESY) NMR experiments is used to assemble the molecular framework piece by piece. hyphadiscovery.com

¹³C and DEPT Spectra: The ¹³C NMR spectrum of this compound reveals the presence of 15 distinct carbon atoms. researchgate.net The Distortionless Enhancement by Polarization Transfer (DEPT) experiment further classifies these carbons into methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, these analyses established the presence of 3 methyls, 4 methylenes (one oxygenated), 2 methines, and 4 quaternary carbons (including one ester carbonyl). researchgate.net

HMBC for Connectivity: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing the carbon skeleton. It detects correlations between protons and carbons that are two or three bonds away. In the structural elucidation of this compound, key HMBC correlations were observed between the protons of the C-12 methylene group and carbons C-7, C-9, and C-11. This evidence was vital in confirming the presence and connectivity of the γ-lactone ring, a characteristic feature of the molecule. researchgate.net Further HMBC correlations from the proton at C-7 to carbons C-5 and C-12 helped to definitively place the double bond between C-7 and C-8. researchgate.net

NOESY for Relative Stereochemistry: The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which is used to determine the relative configuration of the stereocenters.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position δC (ppm) δH (ppm, mult., J in Hz)
1 38.6 (t) 1.40 (m), 1.65 (m)
2 18.3 (t) 1.60 (m)
3 41.9 (t) 1.45 (m)
4 33.6 (s) -
5 49.3 (d) 1.88 (m)
6 212.3 (s) -
7 126.8 (d) 5.85 (s)
8 165.4 (s) -
9 84.8 (s) -
10 39.8 (s) -
11 70.3 (s) -
12 68.9 (t) 4.35 (d, 17.0), 4.78 (d, 17.0)
13 27.6 (q) 1.15 (s)
14 21.4 (q) 0.95 (s)
15 15.0 (q) 1.05 (s)

Data adapted from a 2008 study by Shiono et al. on this compound from Strobilurus ohshimae. Note that chemical shifts can vary slightly depending on the solvent and instrument.

Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing critical information about a molecule's elemental composition and structure. researchgate.net

Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS), is employed to measure the exact mass of the molecule with high precision. researchgate.net This allows for the unambiguous determination of the molecular formula. For this compound, HREIMS analysis established the molecular formula as C₁₅H₂₂O₄. researchgate.net

Compound Identification and Fragmentation: Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly used to identify this compound in complex mixtures and to provide data that supports its structural characterization. nih.govnih.gov In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺ or an adduct like [M+NH₄]⁺) is selected and fragmented. The resulting fragmentation pattern provides valuable clues about the molecule's substructures, which can be compared against spectral libraries or used to corroborate a proposed structure. thermofisher.com

Table 3: Representative Mass Spectrometry Data for this compound

Analysis Type Ionization Mode Precursor Ion (m/z) Key Information Provided Reference
HREIMS EI N/A (provides exact mass of molecular ion) Determined molecular formula: C₁₅H₂₂O₄ researchgate.net
LC-MS/MS Positive ESI [M+H]⁺ = 267.159 Provides fragmentation pattern for structural confirmation. nih.gov

This compound is a chiral molecule, meaning it possesses stereocenters and exists as non-superimposable mirror images (enantiomers). While NMR can determine the relative arrangement of atoms, it cannot typically distinguish between these enantiomers. Chiroptical spectroscopy provides a powerful, non-destructive method for determining the absolute configuration (AC) of chiral molecules in solution. researchgate.netnih.gov

The primary techniques used are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). nih.govspark904.nl These methods measure the differential absorption of left- and right-circularly polarized light.

The process for determining the absolute configuration of a natural product like this compound involves:

Experimental Measurement: The chiroptical (e.g., ECD) spectrum of the purified natural product is recorded. researchgate.net

Computational Modeling: Quantum chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), are performed to predict the theoretical ECD spectra for all possible stereoisomers of the proposed structure. frontiersin.org

Comparison and Assignment: The experimentally measured spectrum is then compared to the computationally predicted spectra. A good match between the experimental spectrum and the calculated spectrum for one specific stereoisomer allows for the confident assignment of the absolute configuration of the natural product. frontiersin.orgnih.gov This combined experimental and computational approach has become the standard for assigning the absolute stereochemistry of complex natural products. nih.gov

Table 4: List of Compounds Mentioned

Compound Name

Elucidation of Strobilactone a Biosynthetic Pathways and Enzymology

Origins from Farnesyl Diphosphate (B83284) (FPP)

The journey to Strobilactone A begins with Farnesyl Diphosphate (FPP), a central intermediate in the biosynthesis of a vast array of terpenoid compounds. FPP, a 15-carbon isoprenoid, serves as the direct acyclic precursor for the drimane (B1240787) skeleton that forms the core of this compound. cjnmcpu.com The formation of this bicyclic structure from the linear FPP molecule is a critical and defining step in the biosynthetic pathway. semanticscholar.org This initial cyclization reaction sets the stage for subsequent oxidative modifications that ultimately yield the final this compound molecule.

FPP itself is the product of the sequential head-to-tail condensation of three C5 isoprene (B109036) units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). cjnmcpu.com The enzymes responsible for FPP synthesis, FPP synthases, are key players in the broader isoprenoid pathway, channeling metabolic flux towards the production of sesquiterpenes, triterpenes, and other essential molecules.

Involvement of Key Biosynthetic Routes

The universal C5 precursors for FPP, IPP and DMAPP, are synthesized through two primary and distinct metabolic pathways: the Mevalonic Acid (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. The utilization of these pathways is generally segregated among different domains of life.

In fungal systems, the biosynthesis of FPP, and by extension this compound, predominantly proceeds through the Mevalonic Acid (MVA) pathway. This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A series of enzymatic reactions then converts HMG-CoA to mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP. IPP can then be isomerized to DMAPP. This pathway is the established route for isoprenoid precursor synthesis in fungi. semanticscholar.org

Table 1: Key Intermediates in the Fungal MVA Pathway

IntermediateDescription
Acetyl-CoAThe starting C2 building block.
HMG-CoAFormed from the condensation of three acetyl-CoA molecules.
Mevalonic AcidA C6 intermediate formed from HMG-CoA.
Isopentenyl Diphosphate (IPP)The fundamental C5 isoprene unit.
Dimethylallyl Diphosphate (DMAPP)An isomer of IPP, also a C5 isoprene unit.
Farnesyl Diphosphate (FPP)The C15 precursor for sesquiterpenoids.

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, is another route to IPP and DMAPP. This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. While the MEP pathway is characteristic of bacteria, algae, and plant plastids, it is generally absent in fungi. Therefore, its contribution to the biosynthesis of this compound in fungal systems is considered negligible to non-existent.

Enzymatic Catalysis in this compound Formation

The transformation of the linear FPP precursor into the bicyclic lactone structure of this compound is orchestrated by a series of specialized enzymes. These biocatalysts are responsible for the precise cyclization and oxidation steps that define the molecule's final form.

While canonical terpene cyclases are responsible for the cyclization of FPP in the biosynthesis of many sesquiterpenoids, the formation of the drimane skeleton in fungi has been shown to involve a different class of enzyme. semanticscholar.org Recent studies on the biosynthesis of related drimane-type sesquiterpenes in fungi have revealed that this crucial cyclization step is not catalyzed by a typical terpene cyclase. nih.govresearchgate.net Instead, this function is attributed to a HAD-like enzyme, as detailed below.

Groundbreaking research into the biosynthesis of drimane-type sesquiterpenes in fungi, such as in Aspergillus calidoustus, has identified a key enzyme responsible for the cyclization of FPP. nih.govresearchgate.net This enzyme, named DrtB, is a member of the haloacid dehalogenase (HAD)-like hydrolase superfamily. semanticscholar.org DrtB catalyzes the dephosphorylation of FPP and its subsequent cyclization to form the bicyclic alcohol, drimenol (B159378). semanticscholar.orgresearcher.life This discovery was significant as it demonstrated that a HAD-like protein, rather than a canonical terpene cyclase, is responsible for synthesizing the drimane core in these fungal pathways. semanticscholar.org

Given that this compound possesses a drimane skeleton, it is highly probable that a DrtB homolog is involved in its biosynthesis, catalyzing the initial and pivotal cyclization of FPP. Following the formation of the drimenol core, it is hypothesized that subsequent oxidation steps, likely catalyzed by enzymes such as cytochrome P450 monooxygenases and other oxidoreductases, lead to the formation of the characteristic γ-lactone ring of this compound. nih.gov

Table 2: Key Enzymes in Drimane Sesquiterpenoid Biosynthesis

Enzyme ClassSpecific Enzyme ExampleFunction
HAD-like HydrolaseDrtBCatalyzes the dephosphorylation and cyclization of FPP to form drimenol.
Cytochrome P450s-Proposed to be involved in the subsequent oxidation and lactone ring formation.
Oxidoreductases-Potentially involved in the final tailoring steps to yield this compound.

Oxidative Modifications and Stereochemical Control

The conversion of the common precursor, carlactonoic acid (CLA), into canonical strigolactones is a critical juncture where the structural diversity and stereochemistry of these molecules are established. This part of the pathway is heavily reliant on oxidative enzymes, primarily from the cytochrome P450 (CYP) superfamily, and is further guided by specialized proteins that ensure precise stereochemical outcomes.

The initial oxidation of carlactone (B12838652) (CL) to carlactonoic acid (CLA) is a conserved step catalyzed by the cytochrome P450 enzyme MORE AXILLARY GROWTH 1 (MAX1) and its homologs (CYP711A subfamily). researchgate.netnih.govnih.gov Following the formation of CLA, further species-specific oxidative modifications occur. For instance, enzymes can introduce hydroxyl groups at various positions, a key step being the formation of 18-hydroxycarlactonoic acid (18-OH-CLA), which serves as a crucial intermediate in many species. researchgate.net

The stereochemical configuration of the C-ring in the final SL molecule is a defining feature, dividing canonical SLs into two main groups: the orobanchol-type (with an α-oriented C-ring) and the strigol-type (with a β-oriented C-ring). pnas.orgnii.ac.jp The control of this stereochemistry is a sophisticated process:

Enzymatic Control by Cytochrome P450s : In some plants, like rice, specific CYP711A enzymes stereospecifically convert 18-OH-CLA into 4-deoxyorobanchol (orobanchol-type). nih.gov In other plants, enzymes from the CYP722C subfamily are responsible for this conversion. nii.ac.jp In the absence of enzymatic control, the cyclization of intermediates can occur spontaneously, leading to a mix of stereoisomers. nih.gov

Role of Dirigent Domain-Containing Proteins : Recent research has identified a pivotal new player in stereochemical control: the dirigent (DIR) domain-containing protein. pnas.orgnih.govpnas.org In tomato, an enzyme identified as a stereoselective BC-ring-forming factor (SRF), which belongs to the DIR family, governs the stereoselective cyclization of the intermediate 18-oxocarlactonoic acid to form orobanchol. nih.govpnas.org This SRF acts as a template, ensuring the correct spatial folding and ring closure, a function that the CYP enzyme alone cannot perform. nih.gov This discovery highlights that stereocontrol is not just a function of the primary oxidative enzyme but involves a coordinated effort with other protein families.

Table 1: Key Enzymes in Oxidative Modification and Stereocontrol
Enzyme/Protein FamilyFunctionSubstrate(s)Product(s)Plant Example(s)
MAX1 (CYP711A)OxidationCarlactone (CL)Carlactonoic Acid (CLA)Arabidopsis, Rice
CYP711A homologsOxidation, CyclizationCLA, 18-OH-CLA4-deoxyorobancholRice
CYP722COxidation, CyclizationCLAOrobanchol, 5-deoxystrigolTomato, Cotton
Dirigent Protein (SRF)Stereochemical Control18-oxocarlactonoic acidOrobanchol (correct stereoisomer)Tomato

Biosynthesis of Strigolactone Derivatives and Analogues

Beyond the core pathway that produces canonical SLs, plants synthesize a variety of derivatives and analogues through additional enzymatic modifications, including esterification and hydroxylation. These modifications create a diverse suite of signaling molecules, some of which are considered non-canonical SLs.

A key modification of the SL precursor carlactonoic acid (CLA) is methylation, which results in the formation of methyl carlactonoate (MeCLA). nih.govresearchgate.net This esterification is not a minor modification; MeCLA is considered a bioactive hormone in its own right in species like Arabidopsis, capable of interacting directly with the SL receptor AtD14. nih.govpnas.org

The enzyme responsible for this critical esterification step has been identified as Carlactonoic Acid Methyltransferase (CLAMT) . pnas.org CLAMT belongs to the SABATH family of methyltransferases and uses S-adenosyl-L-methionine (SAM) as a methyl donor to convert CLA into MeCLA. pnas.org This step is crucial for converting a biologically less active precursor into a compound active in shoot branching inhibition. pnas.org

Hydroxylation is a prevalent modification in the SL biosynthetic pathway, catalyzed almost exclusively by cytochrome P450 monooxygenases. These enzymes introduce hydroxyl groups onto the carlactone core and subsequent intermediates, leading to a vast array of SL structures.

Key hydroxylation events include:

C-19 Oxidation of Carlactone : The conversion of CL to CLA by MAX1 (CYP711A1) involves a multi-step oxidation of the C-19 methyl group to a carboxylic acid, a process that includes hydroxylation. nih.govnih.gov

Further Ring Modifications : After the basic SL structure is formed, additional hydroxylations can occur on the A, B, or C rings. For example, in tomato, the P450 enzyme CYP712G1 catalyzes the double oxidation of orobanchol, a key step in the formation of solanacol, another major SL found in root exudates. nih.gov

Formation of Hydroxylated Precursors : Research in Arabidopsis has shown that hydroxylated carlactone derivatives (e.g., 3-HO-CL, 4-HO-CL) can be formed and subsequently oxidized by MAX1 to produce hydroxylated carlactonoic acids (HO-CLAs). nih.gov This suggests that hydroxylation can occur at multiple stages of the pathway, creating parallel streams of biosynthesis for different SL derivatives. nih.gov

The CYP711A family of P450s is particularly important for catalyzing these diverse hydroxylation reactions, contributing significantly to the chemical diversity of SLs observed in the plant kingdom. uq.edu.au

Genetic and Molecular Approaches to Pathway Elucidation

The identification and functional characterization of the genes and enzymes in the SL biosynthetic pathway have been achieved through a combination of genetic screening, molecular biology, and synthetic biology approaches.

The core genes involved in SL biosynthesis—D27, CCD7, CCD8, and MAX1—are highly conserved across the plant kingdom. nih.gov These genes are often referred to as the SL biosynthetic pathway. While they work in a coordinated manner, they are not typically organized into physically co-located biosynthetic gene clusters (BGCs) on the chromosome, as is common for secondary metabolite pathways in bacteria and fungi. Instead, the identification of these genes has relied on classical genetic approaches, such as screening for mutants with specific phenotypes (e.g., increased shoot branching). The analysis of these more axillary growth (max) mutants in Arabidopsis was foundational to identifying the core pathway genes. mdpi.comnih.govnih.gov

Functional genomics has been instrumental in confirming the role of candidate genes in SL biosynthesis.

Gene Knockout/Knockdown Studies : Creating loss-of-function mutants has been a cornerstone of SL research. For example, studying the lgs1 mutant in sorghum, which lacks a sulfotransferase-like protein, revealed its role in the cyclization of 18-OH-CLA. researchgate.net Similarly, knockdown of the MAX4 gene in poplar trees resulted in typical SL-deficiency phenotypes like increased branching, confirming the conservation of the pathway in woody perennials. uni-goettingen.de In Arabidopsis, analyzing the various max mutants has allowed for the precise ordering of the biosynthetic steps and has been used in microarray studies to identify downstream signaling genes. mdpi.comnih.gov CRISPR/Cas9 has also been used to generate knockout alleles, for instance in the SL receptor gene D14 in Nicotiana benthamiana, to create a clean background for studying SL perception. biorxiv.orgnih.gov

Heterologous Expression : Reconstituting the SL biosynthetic pathway in a non-native host is a powerful method for validating enzyme function. Nicotiana benthamiana is widely used for transient expression of SL biosynthetic genes. frontiersin.orgnih.govresearchgate.net By co-expressing genes for the upstream pathway (to produce CL or CLA) with a candidate enzyme, researchers can directly test its function. For instance, the function of CLAMT was confirmed by co-expressing it with CLA biosynthetic enzymes in N. benthamiana, which resulted in the production of MeCLA. pnas.org This system has also been used to produce large quantities of specific SLs, like 4-deoxyorobanchol, for further study. frontiersin.orgnih.gov Yeast and E. coli systems have also been engineered to express P450s and other SL enzymes to characterize their catalytic activities in vitro. nih.govmicrop.org

Table 2: Examples of Genetic and Molecular Studies
ApproachGene/Enzyme StudiedOrganism/SystemKey Finding
Gene Knockoutlgs1SorghumDemonstrated the role of LGS1 in the cyclization of 18-OH-CLA. researchgate.net
Gene KnockdownMAX4PoplarConfirmed conservation of the SL pathway in controlling branching in trees. uni-goettingen.de
Mutant Analysismax1, max3, max4ArabidopsisElucidated the core biosynthetic pathway and gene order. mdpi.com
Heterologous ExpressionRice SL Pathway GenesNicotiana benthamianaSuccessfully produced 4-deoxyorobanchol, validating enzyme functions. frontiersin.org
Heterologous ExpressionCLAMTNicotiana benthamianaConfirmed the enzyme's function in converting CLA to MeCLA. pnas.org
Heterologous ExpressionMAX1Yeast MicrosomesShowed that MAX1 catalyzes the conversion of carlactone to carlactonoic acid. nih.gov

Synthetic and Semi Synthetic Approaches to Strobilactone a and Its Analogs

Strategies for Total Synthesis of Strobilactone A

The total synthesis of this compound presents a significant challenge to organic chemists due to its densely functionalized and stereochemically rich drimane-type sesquiterpenoid core. cjnmcpu.com

The retrosynthetic analysis of a complex molecule like this compound is a critical first step in designing a viable synthetic route. lkouniv.ac.in This process involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

A common retrosynthetic strategy for drimane (B1240787) sesquiterpenoids, including this compound, involves disconnecting the molecule at key positions to simplify the carbocyclic framework. A primary disconnection often targets the ester linkage, separating the drimane core from any side chains. Further disconnections then focus on the bicyclic decalin system. Strategic bond cleavages can simplify the target to more manageable precursors, often utilizing well-established cycloaddition or annulation reactions to construct the core structure.

A major hurdle in the total synthesis of this compound is the precise control of its multiple stereocenters. smolecule.com The development and application of stereocontrolled reactions are paramount to achieving the desired stereoisomer. nih.gov Methodologies that have been explored in the synthesis of related complex natural products include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to introduce stereochemistry early in the synthetic sequence.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions. This can include asymmetric hydrogenations, epoxidations, and Diels-Alder reactions.

Substrate-Controlled Diastereoselection: Taking advantage of the inherent stereochemistry of a synthetic intermediate to direct the stereochemical outcome of subsequent reactions.

For instance, the stereocontrolled synthesis of cyclobutane (B1203170) derivatives has been explored using methods that could be conceptually applied to fragments of more complex molecules. calstate.edu

The total synthesis of this compound and its analogs is a formidable task. frontiersin.org Key challenges include:

Construction of the Bicyclic Core: Assembling the decalin ring system with the correct relative and absolute stereochemistry.

Installation of Functional Groups: Introducing the various hydroxyl and carbonyl functionalities at the correct positions and with the desired stereochemistry.

Lactone Ring Formation: Effecting the closure of the γ-lactone ring, which is a characteristic feature of strobilactones.

Despite these challenges, the field of organic synthesis has seen remarkable achievements. The synthesis of numerous complex natural products, such as quinine, cholesterol, and vitamin B12, has been accomplished, paving the way for tackling molecules like this compound. lkouniv.ac.in These landmark syntheses have often led to the development of new synthetic methods and a deeper understanding of chemical reactivity. lkouniv.ac.in

Semi-Synthesis from Natural Precursors or Related Scaffolds

Semi-synthetic approaches offer a more direct route to this compound and its analogs by starting from a closely related natural product. smolecule.com This strategy can significantly reduce the number of synthetic steps required.

Once this compound is isolated from a natural source, such as the fungus Aspergillus insuetus, it can be chemically modified to produce a variety of derivatives. researchgate.netscribd.com These modifications can include:

Esterification: Reacting the hydroxyl groups of this compound with various acids to form esters. smolecule.com This can alter the molecule's solubility and biological activity. For example, derivatives such as (E)-6-(4′-hydroxy-2′-butenoyl)-strobilactone A and (E,E)-6-(6′,7′-dihydroxy-2′,4′-octadienoyl)-strobilactone A have been isolated and characterized. researchgate.netmdpi.com

Oxidation: The hydroxyl groups can be oxidized to ketones, potentially leading to changes in biological function. smolecule.com

Hydrolysis: The lactone ring can be hydrolyzed to the corresponding hydroxy acid. smolecule.com

These derivatization studies provide valuable insights into the structure-activity relationships of the strobilactone scaffold.

A primary goal of synthesizing analogs of natural products is to improve their biological properties. researchgate.net For this compound, which exhibits antifungal and cytotoxic activities, chemical modifications are aimed at enhancing these effects or improving pharmacokinetic properties. researchgate.netmdpi.com

The synthesis of analogs of other bioactive lactones, such as strigolactones, has demonstrated that modifications to the core structure can lead to compounds with potent and specific biological activities. nih.govresearchgate.net For instance, the development of strigolactone analogs like GR24 and Nijmegen-1 has been crucial for studying their roles as plant hormones. nih.govresearchgate.net Similar strategies could be applied to the strobilactone framework to develop new therapeutic agents. By exploring a range of chemical modifications, researchers can probe the key structural features required for biological activity and design new compounds with improved efficacy. nih.gov

Design and Synthesis of this compound Analogs

The synthesis of analogs of complex natural products like this compound is a crucial endeavor in medicinal chemistry and chemical biology. Natural sources often provide limited quantities of these compounds, and their structural complexity can make total synthesis challenging and costly. nih.gov Therefore, the design and synthesis of analogs aim to create molecules that are easier to produce, possess improved properties, or help in elucidating the structure-activity relationships (SAR) and the molecular mode of action. nih.govnih.gov For related compounds like strigolactones, analog synthesis has been pivotal in developing molecules with appreciable bioactivity that retain the essential "bioactiphore" of the natural product. nih.govresearchgate.net Strategies often involve simplifying the core structure, replacing specific functional groups with bioisosteres, and generating libraries of related compounds to explore the chemical space. iita.orgmdpi.comresearchgate.net

Structural Simplification and Truncation Strategies

A primary strategy in analog design is the simplification of the natural product's molecular framework. This approach aims to retain the key structural motifs responsible for biological activity while removing synthetically challenging or non-essential parts of the molecule. The goal is to produce potent analogs with significantly simpler and more accessible structures.

For instance, in the related field of strigolactones, which, like this compound, are complex lactone-containing natural products, simplification has been a successful strategy. iita.org Based on the structure of the non-canonical strigolactone, methyl carlactonoate, a series of simplified analogs called methyl phenlactonoates (MPs) were developed. iita.orggoogle.com These compounds are much easier to synthesize and have shown considerable activity in regulating plant architecture, demonstrating that significant structural simplification can be achieved without a complete loss of function. iita.org This approach, focused on identifying the core "bioactiphore," allows for the design of mimics that are more viable for large-scale application and research. nih.govnih.gov While specific truncation studies on this compound are not widely documented, the principles derived from strigolactone research provide a clear roadmap for designing simplified drimane sesquiterpenoid analogs.

Table 1: Examples of Structurally Simplified Strigolactone Analogs

Analog Class Parent Compound Basis Key Simplification Reported Activity Reference(s)
Methyl Phenlactonoates (MPs) Methyl carlactonoate Replacement of the complex ring system with a substituted phenyl group. Regulation of plant architecture, induction of leaf senescence and parasitic seed germination. iita.org
Nijmegen-1 GR24 Simplified ABC ring scaffold. Potent inducer of parasitic weed seed germination. nih.govgoogle.com

Bioisosteric Replacements for Functional Mimicry

Bioisosterism is a strategy in drug design where one atom or group of atoms in a compound is exchanged for another with similar physical or chemical properties to create a new molecule with enhanced or similar biological properties. mdpi.comwikipedia.org This technique is used to improve potency, alter pharmacokinetics, reduce toxicity, or block metabolic pathways without drastically changing the parent structure. wikipedia.orgcambridgemedchemconsulting.comspirochem.com

In the context of drimane sesquiterpenoids, bioisosteric replacement has been explored to generate novel analogs with potential antimicrobial activities. mdpi.comresearchgate.net This involves replacing certain parts of the drimane skeleton with heterocyclic moieties. For example, research has been conducted on the synthesis of new drimane sesquiterpenoids featuring azaheterocyclic units, such as pyridazine. mdpi.comresearchgate.netresearchgate.net Pyridazine and its derivatives are valuable scaffolds in medicinal chemistry known for a wide range of biological activities. mdpi.comresearchgate.net These "nonclassical bioisosteres" have, in some cases, demonstrated better antibacterial and antifungal activity compared to classical bioisosteres. mdpi.comresearchgate.net The strategy involves creating hybrid molecules that combine the drimane framework with a pharmacologically active heterocyclic ring system.

Table 2: Bioisosteric Replacements in Drimane-Type Sesquiterpenoids

Original Group/Scaffold Bioisosteric Replacement Rationale / Intended Effect Example Class Reference(s)
Carbon/Alkyl groups Nitrogen atom within a heterocyclic ring Introduce new biological activities (e.g., antimicrobial), modify physical properties. Drimane sesquiterpenoids with azaheterocyclic units. mdpi.comresearchgate.net
N/A Pyridazine moiety Incorporate a pharmacologically active scaffold known for antibacterial, antifungal, and other activities. Pyridazine bioisosteres of drimane sesquiterpenoids. mdpi.comresearchgate.net
Hydrogen Fluorine Block metabolic oxidation, modulate pKa, increase metabolic stability. General medicinal chemistry strategy applicable to drimane skeletons. wikipedia.orgcambridgemedchemconsulting.com

Library Synthesis of Novel Drimane-Type Sesquiterpenoids

The systematic synthesis of compound libraries is a powerful tool for exploring chemical diversity and discovering novel bioactive molecules. For drimane-type sesquiterpenoids, a class that includes this compound, library synthesis allows for the generation of numerous analogs with varied substitution patterns and stereochemistries. cjnmcpu.com Fungi, particularly from the genus Aspergillus, are a rich source of diverse drimane sesquiterpenoids, providing many lead structures for synthetic modification. nih.govmdpi.complazi.org

Table 3: Representative Novel Drimane-Type Sesquiterpenoids from Natural Sources and Synthesis

Compound Name/Class Source/Method Key Structural Feature Reported Biological Activity Reference(s)
Ustusols F-H Aspergillus calidoustus New drimane sesquiterpenoids with varied hydroxylation patterns. One compound showed moderate anti-inflammatory activity. kib.ac.cn
Azaheterocyclic Drimane Sesquiterpenoids Synthesis Drimane skeleton fused or linked to an azaheterocycle (e.g., pyridazine). Some compounds showed excellent in vitro antifungal and antibacterial activity. researchgate.net
Diaporols A–I Diaporthe sp. (endophytic fungus) Unique tricyclic lactone sesquiterpene and other drimane-type structures. Not specified in the provided context. mdpi.com
3β-hydroxydrimenol, 2α-hydroxydrimenol, 3-ketodrimenol Streptomyces clavuligerus First drimane-type sesquiterpenoids reported from bacteria. Not specified in the provided context. beilstein-journals.org

Mechanistic Investigations of Strobilactone A S Biological Activities Non Clinical Focus

Antifungal Mechanisms of Action

Strobilactone A has demonstrated mild antifungal activity against the fungus Neurospora crassa. nih.govresearchgate.net The mechanistic basis for this activity is thought to be related to its chemical nature as a terpenoid, a class of compounds known for their effects on fungal cells.

A primary mechanism by which many antifungal terpenoids exert their effect is through the disruption of the fungal cell membrane's structure and function. nih.govresearchgate.netscielo.br The integrity of this membrane is critically dependent on ergosterol (B1671047), a sterol unique to fungi that is analogous to cholesterol in mammalian cells. mdpi.com Antifungal compounds can interfere with the membrane by binding to ergosterol, leading to the formation of pores and an increase in membrane permeability, which ultimately causes cell death. scielo.br

While direct studies detailing this compound's interaction with ergosterol are limited, its classification as a sesquiterpenoid suggests a potential mechanism involving interference with ergosterol biosynthesis or direct membrane interaction. nih.govresearchgate.net Terpenoid derivatives are known to inhibit ergosterol synthesis, a critical component of fungal cell membranes, which can lead to fungal cell death. nih.gov The process of ergosterol biosynthesis is a complex, multi-step pathway involving over 20 enzymes, presenting multiple targets for inhibition. mdpi.com

The biosynthesis of ergosterol is a well-established target for antifungal agents, and inhibition of enzymes within this pathway is a key mechanism of action. cabidigitallibrary.orgresearchgate.net Key enzymes in this pathway include squalene (B77637) epoxidase and lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), the latter being the primary target for azole antifungals. mdpi.comcabidigitallibrary.org Inhibition of these enzymes depletes ergosterol and leads to the accumulation of toxic sterol precursors, compromising membrane integrity and arresting fungal growth. mdpi.comcabidigitallibrary.org

Although this compound has shown antifungal properties, the specific fungal enzymes it may inhibit have not been definitively identified in the reviewed literature. frontiersin.org Given that many terpenoids function as sterol biosynthesis inhibitors (SBIs), it is plausible that this compound acts on one or more enzymes within the ergosterol pathway. However, further research is required to elucidate the precise enzymatic targets. Fungal enzymes, in general, are recognized as crucial for pathogenesis and represent potential targets for new antifungal agents. semanticscholar.orgresearchgate.net

Beyond direct membrane damage, antifungal compounds can affect various cellular processes essential for fungal growth and virulence. Strobilactones are chemically related to strigolactones, a class of plant hormones that also influence fungal development. nih.gov Strigolactones are known to stimulate spore germination and hyphal branching in symbiotic arbuscular mycorrhizal fungi. nih.govwur.nl This connection suggests that this compound could potentially interfere with signaling pathways that regulate fungal morphogenesis and development.

Research has identified this compound in several fungal species, including Aspergillus calidoustus and Aspergillus ustus, indicating its role as a secondary metabolite in these organisms. nih.govmdpi.com However, its specific impact on virulence factors, such as the production of melanin (B1238610) which protects pathogenic fungi, has not been detailed. nih.gov One study did isolate a new derivative, (E)-6-(4'-hydroxy-2'-butenoyl)-strobilactone A, which demonstrated mild cytotoxicity, but its effect on fungal cellular processes was not the focus. researchgate.netbiorxiv.org

Antibacterial Action and Cellular Targets

The antibacterial potential of this compound has been evaluated against both Gram-positive and Gram-negative bacteria, revealing important structure-activity relationships.

Investigations into the antibacterial spectrum of this compound have shown it to be largely inactive against the strains tested. In an agar (B569324) diffusion assay, this compound did not exhibit inhibitory activity against the Gram-positive bacterium Staphylococcus aureus or the Gram-negative bacterium Pseudomonas aeruginosa at a concentration of 100 μ g/disk . cjnmcpu.comresearchgate.net

In contrast, the closely related compound Strobilactone B, also isolated from S. ohshimae, showed moderate activity against both of these bacterial species. cjnmcpu.comresearchgate.net The key structural difference between the two compounds suggests that polarity plays a significant role in their antibacterial efficacy, with the altered polarity of Strobilactone B likely enhancing its ability to interact with or penetrate bacterial cells. researchgate.net The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, often acts as a permeability barrier, making them less susceptible to certain compounds. frontiersin.orgfrontiersin.org

Table 1: Antibacterial Activity of Strobilactones A and B This table summarizes the results from an agar diffusion assay.

CompoundBacterial StrainGram TypeConcentration (per disk)Result (Zone of Inhibition)Reference
This compound Staphylococcus aureus NBRC 13276Positive100 µgInactive researchgate.net
This compound Pseudomonas aeruginosa ATCC 15442Negative100 µgInactive researchgate.net
Strobilactone B Staphylococcus aureus NBRC 13276Positive100 µg13 mm researchgate.net
Strobilactone B Pseudomonas aeruginosa ATCC 15442Negative100 µg12 mm researchgate.net

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, including biofilm formation and virulence factor expression. ifremer.fr The inhibition of QS pathways is a promising strategy for developing anti-biofilm agents that can mitigate bacterial pathogenicity without exerting selective pressure for resistance. ifremer.frmdpi.com

While numerous natural products have been identified as QS inhibitors, there is currently no direct scientific evidence to suggest that this compound possesses this activity. rsc.orgscribd.com Studies have shown that other marine-derived compounds, such as ngercheumicins, can inhibit QS in Staphylococcus aureus, and molecules like farnesol (B120207) can inhibit biofilm formation in Candida albicans. rsc.orgdokumen.pub However, similar mechanistic investigations for this compound are absent from the current body of literature. The potential for this compound to interfere with bacterial communication and biofilm formation remains an area for future exploration. mdpi.commdpi.com

Anti-Inflammatory Effects at the Molecular Level

While research into the precise molecular anti-inflammatory mechanisms of this compound is still developing, studies on related compounds and the fungi that produce them provide foundational insights. Meroterpenoids, the class of natural products to which this compound belongs, are recognized for a variety of biological activities, including anti-inflammatory effects. frontiersin.orgnih.govmonash.edu Fungi such as Aspergillus flavipes, a known producer of this compound, have been noted for their anti-inflammatory potential, suggesting that their metabolites contribute to this activity. acgpubs.org

Modulation of Inflammatory Mediators and Cytokine Expression

Direct studies detailing this compound's effect on specific inflammatory mediators like nitric oxide (NO), prostaglandins, or cytokines such as TNF-α and interleukins are limited. However, the broader family of meroterpenoids is known to inhibit the expression of inflammatory mediators, including NO and TNF-α. frontiersin.org The inflammatory response involves the production of numerous signaling molecules. Pro-inflammatory cytokines, including interleukins and TNF-α, are key players in orchestrating this response. frontiersin.orgmdpi.comms-editions.cl The suppression of these molecules is a key target for anti-inflammatory agents. dovepress.comnih.gov Given the recognized anti-inflammatory properties of the producing organisms and the general activities of meroterpenoids, this compound is considered a candidate for possessing such modulatory effects, though direct experimental verification is a subject for future research. smolecule.com

Inhibition of Key Inflammatory Enzymes (e.g., COX-2, α-Glucosidase)

The inhibition of enzymes that are central to the inflammatory cascade, such as Cyclooxygenase-2 (COX-2), and enzymes with roles in related metabolic processes, like α-glucosidase, is a significant area of pharmacological research.

COX-2 Inhibition : Some meroterpenoids have been reported to inhibit COX-2 expression. frontiersin.org COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. mdpi.com While this activity is documented for the broader chemical class, specific studies confirming this compound as a direct inhibitor of COX-2 are not yet available.

α-Glucosidase Inhibition : Metabolites from Aspergillus flavipes, a fungus that produces strobilactones, have demonstrated α-glucosidase inhibitory activity. acgpubs.org α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose. nih.govmdpi.com Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. Although this suggests a potential activity for compounds from this source, direct enzymatic inhibition data for this compound itself is needed for confirmation.

Cytotoxic Activity in Cellular Models (Excluding Clinical Human Data)

This compound and its structural analogs, primarily drimane-type sesquiterpenoids, have been evaluated for their cytotoxic effects against various cancer cell lines. This research highlights their potential as anticancer agents by affecting fundamental cellular processes like apoptosis and cell cycle progression.

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key mechanism involves the activation of a cascade of enzymes called caspases. nih.govjelsciences.com While this compound itself showed limited activity in some studies, its derivatives and closely related compounds have demonstrated notable cytotoxic and pro-apoptotic effects. semanticscholar.org

A derivative, (E)-6-(4′-hydroxy-20-butenoyl)-strobilactone A, isolated from the fungus Aspergillus insuetus, exhibited mild cytotoxicity against MOLT-4 human leukemia cells. nih.govmdpi.combiorxiv.org In a study on compounds from a co-culture of Aspergillus carneus and Beauveria felina, the related drimane (B1240787) sesquiterpenoids Asperflavinoid C and Ustusolate E were found to induce caspase-dependent apoptosis in MCF-7 human breast cancer cells. semanticscholar.org This suggests that compounds with the drimane core, like this compound, may operate through apoptotic pathways.

Table 1: Cytotoxic Activity of this compound Derivatives and Related Compounds

Compound Cell Line Activity Source
(E)-6-(4′-hydroxy-20-butenoyl)-strobilactone A MOLT-4 (Human Leukemia) 55% inhibition at 50 µg/mL nih.govmdpi.com
(E,E)-6-(60,70-dihydroxy-20,40-octadienoyl)-strobilactone A MOLT-4 (Human Leukemia) 72% inhibition at 50 µg/mL frontiersin.orgnih.gov
Asperflavinoid C MCF-7 (Breast Cancer) IC₅₀ value of 10 µM semanticscholar.org
Ustusolate E MCF-7 (Breast Cancer) IC₅₀ value of 10 µM semanticscholar.org
Asperflavinoid A HepG2 (Liver Cancer) IC₅₀ value of 38.5 µg/mL acgpubs.org
Asperflavinoid A MKN-45 (Gastric Cancer) IC₅₀ value of 26.8 µg/mL acgpubs.org

Perturbation of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption can prevent the growth of cancer cells. embopress.org Many natural compounds exert their anticancer effects by causing cell cycle arrest at specific phases, commonly the G2/M phase. goums.ac.irnih.gov

Research on drimane sesquiterpenoids structurally related to this compound has shown potent effects on cell cycle progression. In the same study that identified their pro-apoptotic effects, Asperflavinoid C and Ustusolate E were also found to induce arrest of the MCF-7 breast cancer cell cycle in the G2/M phase. semanticscholar.org This dual action of inducing both apoptosis and cell cycle arrest is a hallmark of many effective anticancer agents. mdpi.com

Interaction with Specific Cellular Pathways (e.g., Wnt Signaling)

The Wnt signaling pathway is a critical network of proteins that regulates cell fate, proliferation, and migration during embryonic development and tissue maintenance. nih.gov Aberrant activation of this pathway is a known driver in several types of cancer. frontiersin.org Targeting the Wnt pathway is therefore a promising strategy in cancer therapy.

While direct experimental evidence linking this compound to the Wnt pathway is pending, related research provides a potential connection. Molecular docking studies on other drimane sesquiterpenoids isolated from Aspergillus ustus, a known source of strobilactones, have suggested that these compounds may interact with key proteins in the Wnt signaling pathway, such as Frizzled-4 (Fz4-CRD), LRP6, and GSK3β. researchgate.net This computational evidence suggests a plausible mechanism by which this compound and its analogs could exert their cytotoxic effects, warranting further investigation through direct cellular assays.

Other Reported Biological Activities and Their Molecular Basis

Beyond its primary recognized effects, this compound has been investigated for a range of other biological activities in non-clinical studies. These explorations have revealed potential antifungal, cytotoxic, and anti-inflammatory properties. The molecular mechanisms underlying these activities are an area of active research, with current understanding often drawing from the broader class of drimane sesquiterpenoids to which this compound belongs.

Antifungal and Antimicrobial Activity

This compound has been identified primarily as a compound with notable antifungal properties. smolecule.com Studies have shown that it can disrupt the integrity of fungal cell membranes, which may lead to cell death in susceptible fungi. smolecule.com Furthermore, it is proposed that this compound may inhibit essential enzymatic pathways involved in fungal metabolism, contributing to its antifungal effect. smolecule.com One study specifically demonstrated that this compound exhibited mild antifungal activity against the fungus Neurospora crassa. mdpi.comresearchgate.net

However, its activity against bacteria appears to be more selective. In a study comparing this compound and the related Strobilactone B, this compound was found to be inactive against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Pseudomonas aeruginosa at a concentration of 100 μ g/disk . researchgate.net In contrast, Strobilactone B showed moderate activity against both bacterial strains, suggesting that small structural differences between these drimane-type sesquiterpenoids can significantly impact their antibacterial spectrum. researchgate.netcjnmcpu.com

Table 1: Antimicrobial Activity of this compound

OrganismActivity ReportedObserved EffectReference
Neurospora crassa (fungus)Mildly ActiveAntifungal activity observed. mdpi.comresearchgate.net
Staphylococcus aureus (bacterium)InactiveNo inhibition at 100 μg/disk. researchgate.net
Pseudomonas aeruginosa (bacterium)InactiveNo inhibition at 100 μg/disk. researchgate.net

Cytotoxic Activity

Preliminary research suggests that this compound possesses cytotoxic properties. smolecule.com Investigations have shown that both this compound and Strobilactone B exhibit weak cell growth inhibitory activity against cultured COLO 201 human colon cancer cells. cjnmcpu.comcapes.gov.br While the direct molecular mechanism for this compound has not been fully elucidated, studies on other drimane sesquiterpenoids provide potential insights. For instance, a structurally related compound was found to inhibit the promoter activity of survivin, an anti-apoptotic protein, by blocking the binding of the transcription factors STAT3 and NF-κB. cjnmcpu.com This mechanism, however, has not been directly confirmed for this compound.

Additionally, a derivative, (E)-6-(4′-hydroxy-2′-butenoyl)-strobilactone A, isolated from the fungus Aspergillus insuetus, demonstrated mild cytotoxicity against MOLT-4 human leukemia cells, with an inhibition rate of 55% at a concentration of 50 mg/mL. nih.govnih.gov

Table 2: Cytotoxic Activity of this compound and a Related Derivative

CompoundCell LineObserved EffectReference
This compoundCOLO 201 (Human Colon Cancer)Weak cell growth inhibitory activity. cjnmcpu.comcapes.gov.br
(E)-6-(4′-hydroxy-2′-butenoyl)-strobilactone AMOLT-4 (Human Leukemia)Mild cytotoxicity (55% inhibition at 50 mg/mL). nih.govnih.gov

Potential Anti-inflammatory and Neuroprotective Activities

The anti-inflammatory potential of this compound is another area of interest, though direct mechanistic studies are limited. smolecule.com The broader class of sesquiterpene lactones is known to exert anti-inflammatory effects through the inhibition of key signaling pathways, such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com These pathways are crucial in the production of pro-inflammatory mediators. However, specific studies confirming that this compound utilizes these mechanisms are currently lacking.

Similarly, while there is no direct evidence for the neuroprotective activity of this compound itself, other drimane-type sesquiterpenoids have shown promise in this area. For example, certain drimanes have been reported to enhance nerve growth factor (NGF)-mediated neurite outgrowth in rat pheochromocytoma (PC12) cells or exhibit neuroprotective effects against hydrogen peroxide-induced injury in human neuroblastoma (SH-SY5Y) cells. cjnmcpu.com These findings suggest a potential, yet unconfirmed, avenue for the biological activity of this compound.

Structure Activity Relationship Sar Studies of Strobilactone a and Its Derivatives

Identification of Pharmacophoric Elements

A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response. researchgate.net For drimane (B1240787) sesquiterpenoids like Strobilactone A, key pharmacophoric features often include hydrogen bond donors and acceptors, as well as hydrophobic regions. conicet.gov.ar

While specific pharmacophore models for this compound are not extensively detailed in the available literature, analysis of its structure and related drimane sesquiterpenoids suggests the following potential pharmacophoric elements:

Hydrogen Bond Acceptors: The carbonyl group of the γ-lactone ring and the ketone at C-6 are prominent hydrogen bond acceptors.

Hydrogen Bond Donors: The hydroxyl groups at C-9 and C-11 can act as hydrogen bond donors.

Hydrophobic Regions: The trans-decalin core and the methyl groups contribute to the molecule's hydrophobicity, which can be crucial for binding to hydrophobic pockets in target proteins.

A pharmacophore model developed for other drimane sesquiterpenoids identified hydrogen bond acceptor points and aliphatic hydrophobic centers as key features for biological activity, which is consistent with the structural characteristics of this compound. conicet.gov.ar

Impact of Functional Group Modifications on Biological Activity

The biological activity of this compound can be significantly altered by modifying its functional groups. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties. nbu.ac.in

Influence of Lactone Ring Modifications

The γ-butyrolactone ring is a characteristic feature of many bioactive drimane sesquiterpenoids. mdpi.com The hydrolysis of this lactone ring, which results in the formation of the corresponding carboxylic acid and alcohol, can lead to a loss or alteration of biological activity. naturalproducts.net The integrity of the lactone ring is often considered essential for the bioactivity of this class of compounds.

Role of Hydroxyl and Ester Groups

The hydroxyl and ester groups on the this compound scaffold play a significant role in its biological activity. Modifications at these positions have been shown to modulate its cytotoxic and antifungal properties. For instance, esterification of the hydroxyl group at C-6 with different acyl chains can impact the compound's activity.

CompoundModificationBiological ActivityReference
This compound-Mild antifungal activity against Neurospora crassa. nih.gov
(E)-6-(4′-hydroxy-2′-butenoyl)-strobilactone AEsterification at C-6 with a 4-hydroxy-2-butenoyl group.Showed a cytotoxic effect on the MOLT-4 cell line (55% inhibition at 50 mg/mL). researchgate.net
(E,E)-6-(6′,7′-dihydroxy-2′,4′-octadienoyl)-strobilactone AEsterification at C-6 with a 6,7-dihydroxy-2,4-octadienoyl group.Exhibited mild antifungal activity against Neurospora crassa. nih.gov
Asperiene A (C-6'/C-7' epimer)Esterification at C-6 with a specific octadienoic acid derivative.Potent cytotoxic activity against HeLa, MCF-7, MGC-803, and A549 cell lines (IC50 range 1.4–8.3 μM). acs.org
Asperiene B (C-6'/C-7' epimer)Esterification at C-6 with a specific octadienoic acid derivative.Potent cytotoxic activity against HeLa, MCF-7, MGC-803, and A549 cell lines (IC50 range 1.4–8.3 μM). acs.org

Significance of Stereochemistry and Chiral Centers

This compound possesses multiple stereocenters, and its specific three-dimensional arrangement is crucial for its biological activity. naturalproducts.net Stereochemistry is a significant determinant of the activity of strigolactones and related compounds, influencing their interaction with receptor proteins. nih.gov The spatial orientation of the functional groups can dramatically affect the binding affinity of the molecule to its target.

For drimane sesquiterpenoids, subtle stereochemical variations can lead to significant differences in biological activity. nbu.ac.in Studies on epimeric drimane sesquiterpene esters have shown that the stereochemistry at the ester side chain can influence their cytotoxic potential. acs.org Although specific studies comparing all stereoisomers of this compound are limited, the general principles of stereochemistry in drug action suggest that different isomers would likely exhibit varying levels of biological activity. byjus.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are most important for activity.

Computational Approaches to Predict Activity

While specific QSAR models for this compound were not found in the reviewed literature, the general methodology can be described. A QSAR study on this compound derivatives would involve the following steps:

Data Set Preparation: A series of this compound analogs with their experimentally determined biological activities (e.g., IC₅₀ values for cytotoxicity or antifungal activity) would be compiled.

Descriptor Calculation: For each molecule in the series, a variety of molecular descriptors would be calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, surface area). researchgate.net

Model Development: Statistical methods such as multiple linear regression (MLR) or more advanced machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could be employed. This method generates 3D grid-based descriptors representing the steric and electrostatic fields of the molecules. researchgate.netresearchgate.net The resulting contour maps can visualize regions where modifications to the structure would likely increase or decrease biological activity, providing valuable guidance for the design of new this compound derivatives with enhanced therapeutic potential.

Molecular Docking and Ligand-Receptor Interaction Studies

Detailed molecular docking and specific ligand-receptor interaction studies for this compound are not extensively available in the public domain. However, the general principles of molecular docking can be applied to hypothesize its potential interactions. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.org The goal is to predict the binding affinity and orientation of a small molecule (ligand) with a target protein. nih.gov

For a compound like this compound, which exhibits antifungal activity, a likely target for molecular docking studies would be key fungal enzymes. mdpi.com For instance, lanosterol-14α-demethylase, a crucial enzyme in ergosterol (B1671047) biosynthesis, is a common target for antifungal agents. mdpi.com Docking simulations would aim to place the this compound molecule into the active site of such an enzyme and calculate a binding energy, which indicates the stability of the ligand-receptor complex. researchgate.net

While specific data for this compound is not available, studies on other fungal secondary metabolites have successfully used molecular docking to predict binding interactions and guide the development of new inhibitors. nih.gov Future in-silico studies on this compound would be invaluable in elucidating its precise mechanism of action and in designing more potent analogs.

Comparative SAR with Related Sesquiterpenoids and Meroterpenoids

This compound belongs to the drimane class of sesquiterpenoids, a diverse family of natural products known for a wide range of biological activities. cjnmcpu.comresearchgate.net A comparative analysis of the structure-activity relationships of this compound with other drimane sesquiterpenoids and related meroterpenoids can provide insights into the key structural features required for bioactivity.

Many drimane sesquiterpenoids feature an ester linkage at the C-6 position, similar to the derivatives of this compound that have been isolated. For example, a variety of these compounds have been found to possess cytotoxic activities. cjnmcpu.com The nature of the acyl group attached at C-6 appears to play a significant role in determining the potency and selectivity of these compounds. For instance, Ustusolates B and E, which are also drimane sesquiterpenoids with ester side chains, have demonstrated moderate cytotoxicity against human cancer cell lines. cjnmcpu.com This suggests that the drimane core acts as a scaffold, and the side chain can be modified to modulate biological activity.

The presence of hydroxyl groups and the lactone functionality in this compound are also common features in other bioactive drimane sesquiterpenoids. These functional groups can participate in crucial hydrogen bonding interactions with biological targets, a feature that is often essential for activity.

When compared to meroterpenoids, which are natural products of mixed biosynthetic origin, often combining terpenoid and polyketide pathways, the structural complexity increases. Some meroterpenoids with a sesquiterpene component have shown potent biological activities. biorxiv.orgbiorxiv.org The comparison with these more complex molecules can highlight the relative importance of the drimane core of this compound versus more elaborate side chains or additional fused ring systems found in meroterpenoids.

The mild cytotoxicity of (E)-6-(4′-hydroxy-2′-butenoyl)-strobilactone A against MOLT-4 human leukemia cells further underscores the importance of the C-6 substituent in drimane sesquiterpenoids for conferring cytotoxic properties. biorxiv.org

A summary of the activities of some this compound derivatives and related compounds is presented in the table below.

Compound NameBiological ActivityReference
This compoundMild antifungal activity against Neurospora crassa mdpi.com
(E,E)-6-(6′,7′-dihydroxy-2′,4′-octadienoyl)-strobilactone AMild antifungal activity against Neurospora crassa mdpi.com
(E)-6-(4′-hydroxy-2′-butenoyl)-strobilactone AMild cytotoxicity against MOLT-4 human leukemia cells biorxiv.org
Ustusolate BModerate cytotoxicity against A549 and HL-60 cells cjnmcpu.com
Ustusolate EModerate cytotoxicity against A549 and HL-60 cells cjnmcpu.com

This comparative analysis suggests that while the drimane scaffold is a good starting point for biological activity, the specific substitutions, particularly at the C-6 position, are crucial for fine-tuning the potency and selectivity of these molecules. Further studies involving a broader range of synthetic and natural drimane and meroterpenoid analogs are needed to establish a more comprehensive SAR.

Ecological and Inter Organismal Roles of Strobilactone a

Role in Fungal Defense Mechanisms and Interspecies Competition

Strobilactone A, a drimane-type sesquiterpenoid lactone, plays a notable role in the defensive strategies of the fungi that produce it. Fungi, being sessile organisms, often rely on a chemical arsenal (B13267) of secondary metabolites to protect themselves from predators, inhibit the growth of competing microbes, and secure their habitat. mdpi.comelifesciences.org this compound is a key component of this chemical defense system, exhibiting antifungal properties that contribute to its producer's survival in competitive microbial environments. smolecule.comfrontiersin.org

Research has shown that this compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane, which can lead to cell death in susceptible species. smolecule.com It has demonstrated inhibitory effects against various fungi, including Neurospora crassa. mdpi.comresearchgate.net The production of this compound has been observed in fungi such as Aspergillus species, particularly in scenarios mimicking natural competition. mdpi.commdpi.com For instance, studies involving the co-cultivation of different fungal species, such as Aspergillus carneus and Beauveria felina, have shown an induction or increase in the production of this compound and related compounds. mdpi.com This suggests that the compound is synthesized as a direct response to the presence of a competing microorganism, highlighting its function in interspecies microbial warfare. mdpi.com

Potential as a Semiochemical in Microbial Communication

Beyond direct defense, there is evidence to suggest that this compound may function as a semiochemical—a chemical substance that carries a signal between organisms, influencing their behavior. The production of secondary metabolites is a primary way fungi interact with their environment and communicate. elifesciences.orgnih.gov The induced synthesis of this compound during interspecies fungal interactions indicates it may act as a chemical signal, alerting the producing fungus to the presence of competitors and triggering a defensive metabolic response. mdpi.com

While the term "semiochemical" has not been explicitly applied to this compound in all literature, its role fits the definition. pherobase.com The broader context of fungal chemical ecology shows that complex molecules are used for cell-to-cell communication, such as in quorum sensing. nih.gov Fungal metabolites can interfere with these communication systems in other microbes. nih.gov The regulated production of this compound in response to specific environmental cues, such as the presence of another fungus, points towards a sophisticated role in mediating microbial interactions, characteristic of a signaling molecule. mdpi.com

Broader Ecological Significance in Marine and Terrestrial Environments

The ecological footprint of this compound extends across both marine and terrestrial ecosystems, where it contributes to the survival and competitive fitness of its producers.

Marine Environments: this compound has been frequently isolated from fungi associated with marine organisms, particularly sponges and algae. mdpi.comnih.govnih.govresearchgate.net Marine sponges, being sessile filter-feeders, host a diverse community of symbiotic microorganisms, including fungi, which produce a vast array of bioactive compounds. researchgate.netbiorxiv.org These compounds, including this compound, are believed to function as chemical defenses, protecting the sponge and its microbial symbionts from predation, overgrowth by other organisms, and pathogenic infection in the highly competitive marine ecosystem. nih.govresearchgate.netbiorxiv.org The fungus Aspergillus insuetus, isolated from a Mediterranean sponge, is a known producer of this compound and its derivatives. mdpi.comresearchgate.netnih.gov

Terrestrial Environments: In terrestrial settings, this compound has been identified in the fungus Strobilurus ohshimae. nih.gov Fungi in terrestrial ecosystems, much like their marine counterparts, produce secondary metabolites for defense and to compete for resources. elifesciences.orgcirad.fr These compounds are crucial in the complex interactions within the soil and the rhizosphere (the area around plant roots). While not to be confused with strigolactones, which are phytohormones involved in plant-fungal symbiosis, the presence of this compound in terrestrial fungi points to its role in mediating the intricate chemical dialogues that govern soil microbial communities. frontiersin.orgresearchgate.net

This compound as a Chemical Probe for Biological Research

The distinct biological activities of this compound make it a valuable tool for scientific investigation, allowing researchers to probe the fundamental processes of fungal biology and other cellular systems. smolecule.comriken.jp

Tool for Studying Fungal Biology

As a bioactive compound with defined antifungal properties, this compound serves as a useful chemical probe for exploring the biology of fungi. smolecule.com By studying its effects, researchers can gain insights into fungal vulnerabilities and defense mechanisms. Its use, in conjunction with modern techniques like molecular genetics and live-cell imaging in microfabricated systems, allows for a detailed examination of fungal responses to chemical stressors. nih.gov Investigating how fungi react to this compound can help elucidate the genetic and molecular basis of fungal resistance and susceptibility, contributing to a broader understanding of fungal ecology and pathogenesis. smolecule.com

Agent for Investigating Cellular Pathways

This compound's specific mode of action—disrupting the fungal cell membrane—makes it an excellent agent for investigating the pathways involved in maintaining cell integrity. smolecule.com Furthermore, its activity is not limited to fungi. Studies have shown that this compound and its derivatives exhibit cytotoxic effects against certain human cancer cell lines, such as MOLT-4 human leukemia. frontiersin.orgcjnmcpu.combiorxiv.org This cytotoxicity allows researchers to use this compound as a probe to investigate the cellular pathways related to cell viability, proliferation, and programmed cell death in cancer cells. By observing the molecular consequences of treating cells with this compound, scientists can identify potential new targets for therapeutic intervention.

Future Research Directions and Unaddressed Research Gaps

Advanced Biosynthetic Engineering for Optimized Production

The natural production of Strobilactone A by its native fungal producers is often insufficient for extensive research and development. A significant future direction is the application of advanced biosynthetic engineering to create high-yielding production strains. The biosynthesis of similar drimane-type sesquiterpenes has been elucidated in fungi like Aspergillus oryzae and Aspergillus calidoustus, revealing the fundamental biosynthetic principles that can be applied to this compound. researchgate.net

Future work will likely involve the heterologous expression of the this compound biosynthetic gene cluster (BGC) in a more tractable fungal host, such as Aspergillus oryzae. researchgate.netcjnmcpu.com This strategy has proven successful for other complex fungal meroterpenoids, like anditomin, enabling detailed pathway characterization and yield optimization. researchgate.net By identifying and manipulating the specific genes within the cluster—such as the core drimenol (B159378) synthase that produces the drimane (B1240787) skeleton and the subsequent modifying enzymes (e.g., oxygenases, acyltransferases)—researchers can overcome rate-limiting steps in the pathway. cjnmcpu.com Gene manipulation and the use of synthetic biology tools can be employed to enhance the production of the precursor farnesyl pyrophosphate (FPP) and upregulate the entire pathway for optimized industrial-scale production. researchgate.netresearchgate.net

Novel Synthetic Methodologies for Access to Complex Analogs

While biosynthetic engineering aims to increase the supply of the natural product, chemical synthesis provides a powerful avenue for creating structurally diverse and complex analogs that are inaccessible through biology alone. The total synthesis of complex meroterpenoids is a challenging endeavor but offers unparalleled control over structural modifications. nih.gov The development of novel and efficient synthetic strategies for the this compound core is a critical research gap.

Future synthetic endeavors should focus on modular approaches that allow for the late-stage diversification of the this compound scaffold. This would enable the systematic synthesis of a library of analogs with modifications at various positions, such as the drimane core and the appended lactone moiety. The synthesis of derivatives, such as the naturally occurring (E)-6-(4′-hydroxy-2′-butenoyl)-strobilactone A, has already shown that modification is possible and can influence bioactivity. nih.govbiorxiv.org The development of stereoselective routes will be crucial for producing pure enantiomers, which is essential for detailed structure-activity relationship (SAR) studies and for developing compounds with improved potency and selectivity. nih.gov

Deeper Elucidation of Mechanistic Pathways via Omics Technologies

A comprehensive understanding of the biosynthesis of this compound and its physiological role in the producing organism is currently lacking. The application of "omics" technologies offers a powerful, systems-level approach to close this knowledge gap. nih.gov A multidisciplinary strategy integrating genomics, proteomics, and metabolomics can provide a holistic picture of the compound's mechanistic pathways. researchgate.netnih.gov

Whole-genome sequencing of a this compound-producing fungus, such as Aspergillus ustus, would allow for the definitive identification of the complete BGC responsible for its synthesis. mdpi.comresearchgate.net Comparative transcriptomics and proteomics could then be used to study the expression of the BGC under different environmental conditions, revealing the regulatory networks that control this compound production. researchgate.net Metabolomic profiling would complement these datasets by correlating gene expression with the production of this compound and other related metabolites, helping to fully reconstruct the biosynthetic pathway and understand its integration with the fungus's primary metabolism. researchgate.netnih.gov

Exploration of New Biological Roles in Underexplored Systems

The currently reported biological activities of this compound, including mild antifungal and cytotoxic effects, represent only the tip of the iceberg. nih.govnih.govmdpi.com A major area for future research is the exploration of its biological functions in a wider and more diverse range of assays and underexplored biological systems.

Given that this compound is produced by marine-derived endophytic fungi, it may play ecological roles that are not apparent in standard laboratory screens. researchgate.net These fungi exist in highly competitive marine environments, and their secondary metabolites often serve as chemical defense agents against predators, pathogens, or competing microbes. mdpi.comresearchgate.net Therefore, future studies should investigate this compound's potential as an antibacterial, antiviral, antiprotozoal, or anti-inflammatory agent. researchgate.net Exploring its effects on cell signaling pathways, enzyme inhibition, or receptor modulation in various disease models (e.g., cancer, neurodegeneration) could uncover entirely new therapeutic applications for this versatile scaffold.

Development of Next-Generation Chemical Probes Based on this compound Scaffold

The unique drimane-lactone structure of this compound makes it an excellent starting point, or "scaffold," for the development of next-generation chemical probes. nih.govlifechemicals.com Such probes are indispensable tools for chemical biology, used to identify the molecular targets of a bioactive compound and to dissect its mechanism of action. rsc.org

Future research should focus on designing and synthesizing derivatives of this compound that can function as chemical probes. lifechemicals.com This involves the strategic attachment of reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification-mass spectrometry, to the core scaffold. These probes could then be used in cell-based assays to visualize their subcellular localization and to pull down their protein binding partners. Identifying the specific cellular targets of this compound would provide crucial mechanistic insights and validate its potential as a lead compound for drug discovery. rsc.org This scaffold-based approach allows for the generation of novel molecules with potentially improved pharmacological properties. nih.gov

Data Table: Future Research Initiatives for this compound

Research Area Objective Key Technologies & Methodologies Potential Outcomes
Advanced Biosynthetic Engineering Optimize and scale up the production of this compound.Heterologous expression, biosynthetic gene cluster (BGC) cloning, CRISPR/Cas9 gene editing, synthetic biology. researchgate.netresearchgate.netHigh-yield production strains, cost-effective supply for research, platform for producing novel derivatives.
Novel Synthetic Methodologies Create complex and diverse analogs for SAR studies.Total synthesis, modular and convergent synthesis, late-stage functionalization, stereoselective catalysis. nih.govAccess to novel analogs with improved potency/selectivity, deeper understanding of structure-activity relationships.
Mechanistic Pathway Elucidation Fully characterize the biosynthetic pathway and its regulation.Genomics (whole-genome sequencing), transcriptomics (RNA-Seq), proteomics, metabolomics (LC-MS). researchgate.netnih.govComplete pathway map, identification of regulatory elements, insights into the compound's natural role.
Exploration of New Biological Roles Discover novel bioactivities and therapeutic applications.High-throughput screening, diverse cell-based assays, in vivo disease models, ecological interaction studies. researchgate.netIdentification of new therapeutic leads for various diseases, understanding of its ecological significance.
Next-Generation Chemical Probes Identify the molecular targets and mechanism of action.Scaffold-based design, chemical synthesis, click chemistry, fluorescence microscopy, affinity purification-mass spectrometry. nih.govrsc.orgTarget identification and validation, mechanistic elucidation, development of tool compounds for chemical biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.